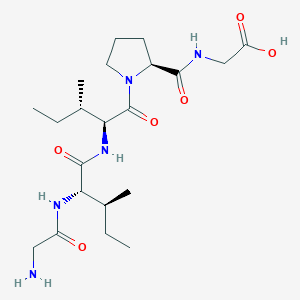
Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine is a peptide compound composed of the amino acids glycine, isoleucine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.
Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Enzymes like pepsin or trypsin under physiological conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically results in smaller peptide fragments or individual amino acids.
Scientific Research Applications
Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based treatments.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with potential therapeutic applications, particularly in neurodegenerative diseases.
Glycyl-L-isoleucine: A simpler dipeptide used in various biochemical studies.
Uniqueness
Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine is unique due to its specific sequence and structure, which confer distinct biological and chemical properties. Its combination of glycine, isoleucine, and proline allows for unique interactions and applications not seen in simpler peptides.
Biological Activity
Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine is a peptide that has garnered attention for its potential biological activities, particularly in the context of enzymatic interactions and therapeutic applications. This article explores its biological activity through various studies, including enzymatic assays, antibacterial properties, and physiological effects.
Dipeptidase Activity
Research indicates that peptides similar to this compound can be substrates for dipeptidases, enzymes that catalyze the hydrolysis of dipeptides into their constituent amino acids. A comparative study on dipeptidase activities highlighted that various glycyl-containing peptides exhibit significant cleavage rates across different fish tissues. For example, glycyl-L-leucine dipeptidase showed a relative activity of 1.0 for glycyl-L-leucine and varying activities for other substrates like glycyl-L-phenylalanine (0.62) and glycyl-L-valine (0.63) .
| Peptide | Relative Activity |
|---|---|
| Glycyl-L-leucine | 1.0 |
| Glycyl-L-phenylalanine | 0.62 |
| Glycyl-L-valine | 0.63 |
| Glycyl-D,L-norvaline | 0.59 |
These findings suggest that glycyl peptides may play a crucial role in protein metabolism and digestion in aquatic species.
Activity Against Staphylococcus aureus
Recent studies have identified structural classes of antibiotics with notable activity against Staphylococcus aureus, a significant pathogen in clinical settings. Among the compounds screened, several exhibited minimal inhibitory concentrations (MICs) ≤32 μg/mL . Although specific data on this compound was not detailed, the presence of similar structural motifs in active compounds suggests potential antibacterial properties.
4. Case Studies and Research Findings
Several studies have explored the broader implications of peptides in biological systems:
- Antioxidant and Anti-inflammatory Effects : Peptides similar to those derived from collagen have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.
- Metabolic Regulation : Some peptides have been associated with improved glucose tolerance and anti-hypertensive effects, indicating their role in metabolic health .
Properties
CAS No. |
742068-23-1 |
|---|---|
Molecular Formula |
C21H37N5O6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H37N5O6/c1-5-12(3)17(24-15(27)10-22)20(31)25-18(13(4)6-2)21(32)26-9-7-8-14(26)19(30)23-11-16(28)29/h12-14,17-18H,5-11,22H2,1-4H3,(H,23,30)(H,24,27)(H,25,31)(H,28,29)/t12-,13-,14-,17-,18-/m0/s1 |
InChI Key |
LFDBJYNLIKFOOH-LYHUEXMXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















